molecular formula C20H21ClN6O B6531635 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-98-0

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

货号 B6531635
CAS 编号: 1020502-98-0
分子量: 396.9 g/mol
InChI 键: LSNNEMHDMCNANY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (hereafter referred to as 3CBP-6DMPP) is a novel, small molecule compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. 3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to possess a number of biochemical and physiological effects, including modulation of intracellular signaling pathways and transcriptional regulation.

科学研究应用

3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.

作用机制

The mechanism of action of 3CBP-6DMPP is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of intracellular signaling pathways and transcriptional regulation. In particular, 3CBP-6DMPP has been shown to modulate the activity of the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Biochemical and Physiological Effects
3CBP-6DMPP has been shown to possess a range of biochemical and physiological effects. In particular, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells.

实验室实验的优点和局限性

The main advantage of using 3CBP-6DMPP in laboratory experiments is its ability to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells. However, one of the main limitations of using 3CBP-6DMPP in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood.

未来方向

Given the promising results of 3CBP-6DMPP in laboratory experiments, there are a number of potential future directions for research. These include further studies to elucidate the exact mechanism of action of 3CBP-6DMPP, as well as studies to assess the efficacy of 3CBP-6DMPP in preclinical and clinical trials. In addition, further studies are needed to explore the potential therapeutic applications of 3CBP-6DMPP in a variety of diseases and disorders. Finally, further research is needed to explore the potential toxicological and pharmacokinetic properties of 3CBP-6DMPP.

合成方法

The synthesis of 3CBP-6DMPP involves the three-step reaction of 3-chlorobenzoyl piperazine, 3,5-dimethyl-1H-pyrazol-1-yl pyridazine, and N-hydroxysuccinimide. In the first step, the 3-chlorobenzoyl piperazine is reacted with the N-hydroxysuccinimide to form an intermediate product, which is then reacted with the 3,5-dimethyl-1H-pyrazol-1-yl pyridazine in the second step to form the desired 3CBP-6DMPP. The final step involves the removal of the N-hydroxysuccinimide by-product and the purification of the 3CBP-6DMPP.

属性

IUPAC Name

(3-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNNEMHDMCNANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。